Mitochondrial Oxidation Rate: Isocitrate vs. Citrate in Intact Brain Mitochondria
In intact mitochondria from both neonatal and adult rat brain, isocitrate oxidation proceeded at a higher rate than citrate oxidation [1]. This differential oxidation profile demonstrates that citrate cannot substitute for isocitrate in experiments measuring TCA cycle flux, as aconitase activity imposes a rate-limiting step on citrate conversion [1]. Aged mitochondria from adult brain exhibited an inversion of this pattern (citrate oxidized at higher rate than isocitrate), further confirming that the two substrates follow distinct metabolic routes with different enzyme dependencies [1].
| Evidence Dimension | Mitochondrial oxidation rate |
|---|---|
| Target Compound Data | Isocitrate oxidized at higher rate than citrate in intact mitochondria |
| Comparator Or Baseline | Citrate oxidized at lower rate than isocitrate in intact mitochondria |
| Quantified Difference | Qualitative rate difference (higher vs. lower) reported; exact fold difference not specified |
| Conditions | Intact mitochondria isolated from neonatal and adult rat brain; aged mitochondria showed inversion of pattern |
Why This Matters
Researchers measuring TCA cycle activity or mitochondrial function require isocitrate specifically—citrate substitution introduces aconitase-dependent rate limitation that confounds kinetic measurements.
- [1] Murthy, M.R.V., et al. Biochemistry of the developing rat brain III. Mitochondrial oxidation of citrate and isocitrate and associated phosphorylation. Biochimica et Biophysica Acta. 1963. View Source
